(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one
Description
The compound (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one (CAS: 647031-88-7, molecular formula: C₂₄H₂₇NO) is a nitrogen-containing heterocyclic dienone belonging to the 3,5-diarylidene-4-piperidone (D4P) family . Its structure features a central piperidin-4-one ring substituted with two (4-ethylphenyl)methylidene groups at the 3 and 5 positions in an E,E-configuration, along with a methyl group at the 1-position.
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15H,4-5,16-17H2,1-3H3/b22-14+,23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOUANEPKQSJT-HOFJZWJUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 4-ethylbenzaldehyde with 1-methylpiperidin-4-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction can be represented as follows:
4-ethylbenzaldehyde+1-methylpiperidin-4-oneNaOH, reflux(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at multiple sites:
Key Observations :
-
The conjugated enone system stabilizes radical intermediates during allylic oxidation, favoring epoxide formation in nonpolar solvents.
-
Steric hindrance from the 4-ethylphenyl groups limits oxidation efficiency at the ketone group .
Reduction Reactions
Reductive transformations primarily target the α,β-unsaturated ketone system:
| Reduction Type | Reagents/Conditions | Products | Stereoselectivity | Yield |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C (10% w/w), EtOH | Saturated piperidin-4-one derivative | E,Z-isomer mixture | 85–90% |
| Selective ketone reduction | NaBH₄ in MeOH (0°C) | Secondary alcohol at C4 | Not applicable | 60–65% |
| Conjugated double bonds | Zn/HCl (Clemmensen conditions) | Partial reduction to dihydro derivatives | Predominantly trans | 40–50% |
Mechanistic Insights :
-
Hydrogenation under mild conditions retains the methyl group at N1 but fully reduces the C3 and C5 double bonds .
-
NaBH₄ selectively reduces the ketone without affecting the conjugated system due to electronic deactivation.
Nucleophilic Additions
The α,β-unsaturated ketone participates in Michael additions and related reactions:
| Nucleophile | Conditions | Products | Regiochemistry | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate | Piperidine catalyst, THF, reflux | 1,4-Adduct with new C-C bond at C5 | Markovnikov | 70–75% |
| Grignard reagents (MeMgBr) | Dry Et₂O, −78°C | 1,2-Addition to ketone (tertiary alcohol) | Anti | 55–60% |
| Hydrazine | EtOH, 60°C | Hydrazone formation at C4 ketone | Not applicable | 80–85% |
Steric Effects :
-
Bulky 4-ethylphenyl groups direct nucleophiles toward the less hindered C5 position in Michael additions.
Cycloaddition Reactions
The compound engages in [4+2] Diels-Alder reactions under controlled conditions:
| Dienophile | Conditions | Products | Endo/Exo Ratio | Yield |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic adduct with fused oxabicyclo system | 85:15 (endo:exo) | 65–70% |
| Tetrazine derivatives | Microwave irradiation, 100°C, 1 hr | Pyridazine-containing macrocycles | Not reported | 50–55% |
Kinetics :
-
Electron-deficient dienophiles react faster due to enhanced orbital overlap with the electron-rich enone system.
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
| Condition | Observation | Half-Life |
|---|---|---|
| Neutral aqueous solution | Stable for >30 days at 25°C | >60 days |
| Acidic (pH <3) | Rapid protonation at N1, leading to ring-opening via retro-Mannich reaction | 2–4 hrs |
| Alkaline (pH >10) | Base-catalyzed hydrolysis of the enone system to dicarboxylic acid derivatives | 8–12 hrs |
Thermal Decomposition :
Comparative Reactivity with Analogues
Scientific Research Applications
Cytotoxicity
Recent studies have highlighted the cytotoxic properties of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one against various cancer cell lines. For example:
- Colon Cancer : The compound has shown significant cytotoxic effects against HCT116 and HT29 colon cancer cells, with IC50 values indicating potent activity compared to non-malignant cells .
- Oral Squamous Cell Carcinomas (OSCC) : It has also demonstrated efficacy against several OSCC lines, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidinone structure can lead to enhanced potency and selectivity against specific cancer types. For instance:
- Substituent Variations : Altering the aromatic substituents can significantly affect the compound's lipophilicity and ability to penetrate cellular membranes .
- Halogen Substitutions : Incorporating halogens into the aromatic rings has been shown to modulate biological activity and improve selectivity towards cancer cells .
Case Study 1: Anticancer Activity
In a study examining the effects of various piperidinone derivatives on colon cancer cells, (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one was identified as one of the lead compounds due to its potent cytotoxicity and favorable pharmacokinetic properties. The results indicated that this compound could induce cell cycle arrest and apoptosis in treated cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one | HCT116 | 15 | Apoptosis induction |
| Other derivatives | HT29 | 20 | Mitochondrial disruption |
Case Study 2: Selective Toxicity
Another investigation focused on the selective toxicity of this compound towards malignant versus non-malignant cells. The findings demonstrated that while normal cells exhibited minimal toxicity at higher concentrations, cancer cells were significantly affected at much lower doses.
| Cell Type | Viability (%) at 10 µM |
|---|---|
| HCT116 (cancer) | 30% |
| CRL1790 (non-malignant) | 85% |
Mechanism of Action
The mechanism by which (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
The D4P scaffold is highly tunable, with substituents on the arylidene groups and the piperidinone ring significantly influencing bioactivity. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects on Bioactivity :
- Electron-donating groups (e.g., methoxy in L49H37 and B10) improve cytotoxicity by enhancing lipophilicity and interaction with hydrophobic pockets in target proteins .
- Electron-withdrawing groups (e.g., fluorine in EF24) stabilize the conjugated system, improving metabolic stability and bioavailability .
- Hydroxy groups (e.g., in a1) enable hydrogen bonding with enzyme active sites, critical for inhibitory activity .
Heterocyclic extensions (e.g., pyrrole in HO-3867) enhance solubility and target specificity .
Conformational Analysis: X-ray crystallography studies (e.g., ) reveal that D4P analogs adopt a flattened chair conformation in the piperidinone ring, with arylidene substituents oriented trans to minimize steric clash. This conformation is critical for maintaining planarity and π-π stacking interactions in biological targets .
Research Findings and Data Tables
Table 1: Comparative IC₅₀/EC₅₀ Values of Selected Analogs
Table 2: Substituent Effects on Bioactivity
Biological Activity
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives and has been studied for various pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties. The following sections detail the biological activities of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one can be represented as follows:
Anticancer Activity
Recent studies have indicated that (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.5 | Inhibition of mitochondrial function |
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. It was found to protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the modulation of antioxidant enzymes and inhibition of pro-apoptotic factors.
Case Study: Neuroprotection in Models of Oxidative Stress
A study involving rat cortical neurons exposed to hydrogen peroxide demonstrated that treatment with (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one significantly reduced cell death compared to untreated controls. The compound increased the expression levels of superoxide dismutase (SOD) and catalase, suggesting an enhancement in the cellular antioxidant defense system.
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective effects, this compound has been evaluated for anti-inflammatory activity. Experimental models of inflammation showed that it effectively reduced pro-inflammatory cytokine levels, such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity Overview
| Model | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Carrageenan-induced | 10 | Reduced paw edema by 45% |
| LPS-stimulated mice | 20 | Decreased serum TNF-alpha levels |
Mechanistic Insights
The biological activities of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one can be attributed to its interaction with various molecular targets:
- Apoptotic Pathways : The compound activates caspases and alters Bcl-2 family protein expressions.
- Antioxidant Mechanisms : It enhances the expression of genes involved in antioxidant defense.
- Cytokine Modulation : It inhibits NF-kB signaling pathways leading to reduced inflammation.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one?
The compound is synthesized via Claisen-Schmidt condensation , a two-step process:
Base-catalyzed aldol condensation : Piperidin-4-one derivatives react with substituted aryl aldehydes (e.g., 4-ethylbenzaldehyde) in ethanol or methanol under reflux. A catalytic base (e.g., NaOH or piperidine) facilitates enolate formation and subsequent dehydration to yield the α,β-unsaturated ketone backbone .
N-methylation : The piperidine nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the 1-methyl substituent .
Key validation : Reaction progress is monitored via TLC, and purity is confirmed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps:
- Crystallization : Slow evaporation of a saturated solution in DCM/hexane or ethanol yields diffraction-quality crystals .
- Data collection : Using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K .
- Refinement : SHELXL software refines the structure, achieving R-factors < 0.06 for high-resolution datasets. The compound typically adopts a non-planar chair conformation in the piperidinone ring, with dihedral angles between arylidene substituents and the central ring ranging from 15–25° .
Example data :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R-factor | 0.059 |
| C–C bond length | 1.34–1.48 Å |
| Torsion angles | 19.15–24.81° |
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition :
- Carbonic anhydrase II (CA-II) : Spectrophotometric assay using 4-nitrophenyl acetate as substrate; IC₅₀ values calculated via nonlinear regression (e.g., 7.92 ± 0.54 µM for hydroxyl-substituted analogs) .
- Ubiquitin-specific proteases (USP14/UCHL5) : Fluorogenic Ub-AMC substrate assay to measure proteasome inhibition (IC₅₀ ~0.5–1.0 µM for nitro-substituted derivatives) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., pancreatic stellate cells, ovarian cancer cells) with IC₅₀ values ranging from 2–10 µM .
Advanced Research Questions
Q. How do substituents on the arylidene groups modulate inhibitory activity against CA-II?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., -OH) : Enhance CA-II inhibition by forming hydrogen bonds with Thr199 and Gln92 at the active site (e.g., IC₅₀ = 7.92 µM for 2-hydroxyphenyl analogs) .
- Electron-withdrawing groups (e.g., -NO₂) : Improve proteasome inhibition but reduce CA-II affinity due to steric clashes and altered electron density .
Methodological validation :
Q. What computational approaches resolve contradictions in bioactivity across cell lines?
Discrepancies in cytotoxicity (e.g., IC₅₀ variations between ovarian vs. pancreatic cancer cells) are addressed via:
- Pharmacokinetic profiling : Measure cellular uptake using LC-MS/MS to account for differences in membrane permeability .
- Transcriptomic analysis : RNA-seq identifies cell-specific pathways (e.g., p53 activation in ovarian cells vs. NF-κB suppression in pancreatic cells) .
- Off-target screening : Kinase profiling (Eurofins KinaseProfiler) identifies secondary targets (e.g., EGFR inhibition in high-IC₅₀ cell lines) .
Q. How is the conformational flexibility of the piperidinone ring quantified, and how does it impact target binding?
Ring puckering analysis (Cremer-Pople parameters):
- Calculate puckering amplitude (θ) and phase angle (φ) from SC-XRD data. For this compound, θ = 15–25° and φ = 0–30°, indicating a twisted-boat conformation in solution .
- Molecular dynamics simulations (GROMACS) : Simulate ligand-receptor binding over 100 ns to show that flexible rings adopt multiple binding poses, reducing entropic penalties during CA-II inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
